4-Amino-2-chloronicotinonitrile

Overview

Description

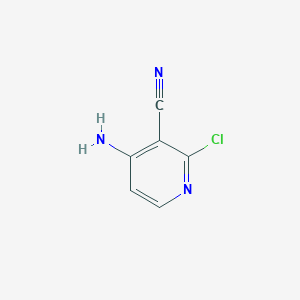

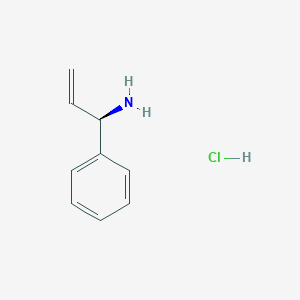

4-Amino-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is also known by other synonyms such as 4-amino-2-chloro-pyridine-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloronicotinonitrile consists of a pyridine ring with a chlorine atom at the 2-position, an amino group at the 4-position, and a nitrile group at the 3-position .Chemical Reactions Analysis

4-Amino-2-chloronicotinonitrile can undergo various reactions. For instance, it can be used in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives via the addition of Grignard reagents . Another study mentions the hydrolysis of 2-chloronicotinonitrile (a related compound) catalyzed by nitrilase as a promising approach for the efficient synthesis of 2-chloronicotinic acid .Physical And Chemical Properties Analysis

4-Amino-2-chloronicotinonitrile has a melting point of 255.8-257.6 °C and a predicted boiling point of 399.8±42.0 °C. It has a predicted density of 1.42±0.1 g/cm3 .Scientific Research Applications

Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives

4-Amino-2-chloronicotinonitrile is used in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives . This process involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile . The resulting derivatives are synthesized in moderate-to-good yields through addition–acidolysis–cyclocondensation .

Preclinical Development of 1,6-naphthyridin-4-one-based MET-targeting Antitumor Drug Candidates

The synthetic route involving 4-amino-2-chloronicotinonitrile has been proven robust and applicable on a 100 g scale . This enables convenient sample preparation in the preclinical development of 1,6-naphthyridin-4-one-based MET-targeting antitumor drug candidates .

Construction of Naphthyridine Scaffolds

Naphthyridine scaffolds, which are widely used in pharmaceuticals, agrochemicals, and fluorescent probes, can be constructed using 4-amino-2-chloronicotinonitrile . These scaffolds have promising medicinal properties for the prevention and treatment of various disorders .

Synthesis of Multi-kinase Inhibitors

1,6-Naphthyridin-4-one derivatives, synthesized using 4-amino-2-chloronicotinonitrile, have been used as multi-kinase inhibitors . These inhibitors have wide-ranging pharmacological activity .

Production of Anti-HCMV Inhibitors

4-Amino-2-chloronicotinonitrile is used in the synthesis of anti-HCMV inhibitors . These inhibitors are crucial in the treatment of human cytomegalovirus (HCMV) infections .

Development of Antidiabetic Agents

The compound is also used in the production of antidiabetic agents . These agents play a significant role in the management and treatment of diabetes .

Future Directions

The use of 4-Amino-2-chloronicotinonitrile in the synthesis of other compounds is a promising area of research. For instance, its use in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives via the addition of Grignard reagents has been explored . Additionally, the hydrolysis of 2-chloronicotinonitrile (a related compound) catalyzed by nitrilase for the efficient synthesis of 2-chloronicotinic acid is another promising approach .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-chloronicotinonitrile is the enzyme nitrilase . Nitrilase is a crucial enzyme involved in the hydrolysis of nitriles to carboxylic acids and ammonia, a key step in the metabolism of many organisms .

Mode of Action

4-Amino-2-chloronicotinonitrile interacts with nitrilase, undergoing hydrolysis to produce 2-chloronicotinic acid . The interaction involves the binding of the compound to the active site of the enzyme, facilitating the hydrolysis reaction .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Amino-2-chloronicotinonitrile is the nitrilase-catalyzed hydrolysis pathway . This pathway is crucial for the efficient synthesis of 2-chloronicotinic acid, an important building block for agrochemicals and pharmaceuticals .

Result of Action

The result of the action of 4-Amino-2-chloronicotinonitrile is the production of 2-chloronicotinic acid . This compound has significant industrial value, being used in the synthesis of various agrochemicals and pharmaceuticals .

properties

IUPAC Name |

4-amino-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJLCNQOZCCEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloronicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)

![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)